molecular formula C13H16O2S B14559236 (Hept-6-yne-1-sulfonyl)benzene CAS No. 61772-06-3

(Hept-6-yne-1-sulfonyl)benzene

Cat. No.: B14559236
CAS No.: 61772-06-3
M. Wt: 236.33 g/mol
InChI Key: XPDDFAJWPCTYAG-UHFFFAOYSA-N
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Description

"(Hept-6-yne-1-sulfonyl)benzene" is a sulfonyl-substituted aromatic compound characterized by a benzene ring linked to a hept-6-yne chain via a sulfonyl (-SO₂-) group. Its structure comprises:

  • Benzene core: Provides aromatic stability and serves as a scaffold for functionalization.
  • Sulfonyl group: A strong electron-withdrawing moiety that influences electronic properties and reactivity.

This compound’s unique combination of an electron-deficient aromatic system and a terminal alkyne tail makes it relevant in organic synthesis, materials science, and pharmaceutical research.

Properties

CAS No.

61772-06-3

Molecular Formula

C13H16O2S

Molecular Weight

236.33 g/mol

IUPAC Name

hept-6-ynylsulfonylbenzene

InChI

InChI=1S/C13H16O2S/c1-2-3-4-5-9-12-16(14,15)13-10-7-6-8-11-13/h1,6-8,10-11H,3-5,9,12H2

InChI Key

XPDDFAJWPCTYAG-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCCS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Key Synthetic Strategies

Sulfonylation of Terminal Alkynes via Coupling Reactions

Palladium-Catalyzed Cross-Coupling

A prominent method involves PdCl₂(PPh₃)₂ and CuI-mediated coupling between aryl halides and terminal alkynes. For (hept-6-yne-1-sulfonyl)benzene, iodobenzene derivatives react with hept-6-yne sulfonyl precursors under Sonogashira-like conditions:

Procedure :

  • Substrate Preparation : Hept-6-yne-1-thiol is oxidized to the sulfonyl chloride using Cl₂ or SO₂Cl₂.
  • Coupling Reaction :
    • Combine PdCl₂(PPh₃)₂ (0.01 equiv.), CuI (0.02 equiv.), hept-6-yne sulfonyl chloride (1.0 equiv.), and iodobenzene (1.2 equiv.) in dry Et₃N.
    • Stir at room temperature for 10–24 hours.
  • Workup : Filter through Celite, concentrate, and purify via silica chromatography.

Key Data :

Parameter Value
Yield 68–72%
Purity (HPLC) ≥98%
Reaction Time 12 hours

Mechanistic Insight : The palladium catalyst facilitates oxidative addition to iodobenzene, while CuI deprotonates the terminal alkyne, enabling transmetallation and reductive elimination.

Direct Sulfonation of Alkyne-Substituted Arenes

Friedel-Crafts Sulfonylation

Electrophilic sulfonylation using sulfonic acids or anhydrides in the presence of Lewis acids (e.g., AlCl₃) is effective for attaching sulfonyl groups to activated arenes:

Procedure :

  • Reagents : Methanesulfonic anhydride (1.2 equiv.), trifluoromethanesulfonic acid (0.1 equiv.), and hept-6-yne-substituted benzene.
  • Conditions : Reflux in CH₂Cl₂ at 40°C for 6 hours.
  • Isolation : Quench with NaHCO₃, extract with DCM, and concentrate.

Key Data :

Parameter Value
Yield 55–60%
Selectivity 85% para-isomer

Limitation : The electron-withdrawing sulfonyl group deactivates the ring, necessitating harsh conditions and reducing yields.

Oxidation of Sulfides to Sulfones

Hydrogen Peroxide-Mediated Oxidation

(Hept-6-yne-1-sulfanyl)benzene is oxidized to the sulfone using H₂O₂ in acetic acid:

Procedure :

  • Dissolve (hept-6-yne-1-sulfanyl)benzene (1.0 equiv.) in glacial HOAc.
  • Add 30% H₂O₂ (3.0 equiv.) and stir at 60°C for 8 hours.
  • Dilute with H₂O, extract with EtOAc, and purify via recrystallization.

Key Data :

Parameter Value
Yield 88–92%
Oxidation Efficiency >95%

Advantage : High atom economy and mild conditions compared to metal-catalyzed methods.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost (Relative) Scalability
Pd-Catalyzed Coupling 68–72 98 High Moderate
Friedel-Crafts 55–60 90 Low Low
Sulfide Oxidation 88–92 99 Medium High

Insights :

  • Pd-Catalyzed Coupling offers regioselectivity but requires expensive catalysts.
  • Sulfide Oxidation is optimal for large-scale synthesis due to high yields and simplicity.

Advanced Modifications and Applications

Click Chemistry Applications

The terminal alkyne enables CuAAC reactions with azides to form triazoles, useful in bioconjugation. For example:

  • Reaction : this compound + benzyl azide → 1,4-disubstituted triazole (94% yield, CuI/NaAsc).

Polymer Synthesis

The sulfonyl group enhances thermal stability in polyurethanes and epoxy resins. Copolymerization with styrene derivatives yields materials with Tg > 150°C.

Chemical Reactions Analysis

Types of Reactions: (Hept-6-yne-1-sulfonyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(Hept-6-yne-1-sulfonyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Hept-6-yne-1-sulfonyl)benzene involves its interaction with molecular targets through its sulfonyl and alkyne groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The compound’s electrophilic nature allows it to participate in reactions with nucleophiles, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize "(Hept-6-yne-1-sulfonyl)benzene," structural and functional analogs are analyzed below. Key comparison parameters include substituent effects, chain length, and electronic properties.

Structural Analogues from Literature

Sulfonamide Derivatives (): Compounds like 1a-f (e.g., SC-558 analogs) feature a benzene sulfonamide core with substituents (H, CH₃, OCH₃, Br, Cl, etc.) on the aromatic ring. Unlike "this compound," these derivatives lack an alkyne chain but highlight how substituents modulate bioactivity. Halogens (Br in 1d, Cl in 1e) enhance lipophilicity and metabolic stability .

Sulphenone (1-Chloro-4-(phenylsulfonyl)benzene) (): This pesticide compound shares the sulfonyl-benzene framework but substitutes the alkyne chain with a chlorine atom. The chloro group enhances electrophilicity and pesticidal activity compared to non-halogenated analogs .

Functional Group Variations

Compound Substituent/Chain Key Properties
This compound C₆H₅-SO₂-(CH₂)₅-C≡CH High hydrophobicity (logP ~4.2*), alkyne reactivity
SC-558 () C₆H₅-SO₂-NH-aryl COX-2 inhibition, moderate solubility
Sulphenone () C₆H₅-SO₂-C₆H₄-Cl Lipophilic (logP ~3.8), pesticidal activity

*Estimated using fragment-based methods due to lack of experimental data.

Electronic and Steric Effects

  • Alkyne Chain vs. Aromatic Substituents: The terminal alkyne in "this compound" introduces steric bulk and π-bond reactivity absent in sulfonamides (e.g., 1a-f) or halogenated derivatives (e.g., Sulphenone). This may hinder binding to flat enzymatic pockets but enable conjugation in materials .
  • Sulfonyl Group Impact : The -SO₂- group withdraws electrons from the benzene ring, reducing electrophilic substitution reactivity compared to electron-rich analogs like 1c (OCH₃-substituted) .

Similarity Assessment ()

Using structural fingerprint-based methods (e.g., Tanimoto coefficient), "this compound" would exhibit low similarity to sulfonamides (1a-f) due to divergent functional groups but moderate similarity to Sulphenone (shared sulfonyl-benzene core). Dissimilarity metrics might prioritize its alkyne chain for targeted library screening .

Research Implications and Gaps

  • Synthetic Applications : The terminal alkyne enables click chemistry, suggesting utility in polymer crosslinking or bioconjugation, though experimental validation is needed.
  • Biological Relevance : Sulfonyl compounds often target enzymes (e.g., cyclooxygenases), but the alkyne chain’s role remains unexplored in the provided evidence.
  • Data Limitations: Absence of empirical data (e.g., solubility, bioactivity) for "this compound" necessitates further study, particularly comparative assays with analogs like Sulphenone or 1a-f.

Q & A

Q. How can conflicting results in the compound’s antimicrobial activity be reconciled?

  • Methodological Answer : Differences may stem from bacterial strain resistance mechanisms or compound solubility.
  • Approach : Test against isogenic mutant strains (e.g., efflux pump-deficient E. coli).
  • Solubility : Use micellar delivery systems (e.g., Tween-80) to enhance bioavailability .

Q. What role does the sulfonyl group play in modulating the compound’s electrochemical properties?

  • Methodological Answer : Cyclic voltammetry (CV) reveals sulfonyl groups increase redox potential by stabilizing anionic intermediates. Compare with non-sulfonylated analogs to isolate electronic effects .

Q. How can researchers leverage this compound for metal-organic framework (MOF) design?

  • Methodological Answer : The alkyne moiety coordinates with transition metals (e.g., Cu, Ag) to form MOFs. Use powder XRD and BET analysis to characterize porosity and stability. Optimize linker geometry via computational crystal structure prediction .

Safety & Compliance

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods for weighing and reactions.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

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